5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate
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Overview
Description
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is a complex organic compound that belongs to the class of azetidines and oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxadiazole ring can be synthesized via the Horner–Wadsworth–Emmons reaction, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
- 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate
Uniqueness
The uniqueness of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
3-cyclopropyl-5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2.C2H2O4/c1-2-4-17(5-3-1)15-26-20-10-6-16(7-11-20)12-25-13-19(14-25)22-23-21(24-27-22)18-8-9-18;3-1(4)2(5)6/h1-7,10-11,18-19H,8-9,12-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVTNBPSYPWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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